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Compound of Interest

Compound Name: Allyltributylstannane

Cat. No.: B1265786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of allyltributylstannane, a versatile organotin reagent. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary
The quantitative spectroscopic data for allyltributylstannane are summarized in the tables

below, providing a clear reference for its structural identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Allyltributylstannane (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Multiplicity Assignment

~5.8 - 5.6 m -CH=CH₂

~4.9 m -CH=CH₂

~1.9 d Sn-CH₂-CH=

~1.5 m Sn-(CH₂)₃-CH₃

~1.3 m Sn-CH₂-CH₂-

~0.9 t Sn-CH₂-CH₂-CH₂-

~0.8 t Sn-(CH₂)₃-CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency. The data presented is a typical representation.

Table 2: ¹³C NMR Spectroscopic Data for Allyltributylstannane (Solvent: CDCl₃)[1][2]

Chemical Shift (δ) ppm Assignment

136.9 -CH=CH₂

112.3 -CH=CH₂

29.3 Sn-CH₂-CH₂-

27.5 Sn-CH₂-CH₂-CH₂-

13.7 Sn-(CH₂)₃-CH₃

11.2 Sn-CH₂-CH=

9.6 Sn-CH₂-CH₂-

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for Allyltributylstannane

Chemical Shift (δ) ppm

Estimated: -10 to +10
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Note: A specific experimental value for the ¹¹⁹Sn chemical shift of allyltributylstannane was

not found in the surveyed literature. The estimated range is based on typical values for

tetraorganostannanes. For instance, tributyltin hydride has a reported ¹¹⁹Sn chemical shift of

around -80 ppm, while more sterically hindered aryltin hydrides show shifts in the range of

-384.7 to -416 ppm. The chemical shift is highly dependent on the solvent and coordination

environment of the tin atom.[3][4]

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for Allyltributylstannane (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch

~2955, 2920, 2870, 2850 Strong C-H stretch (alkyl)

~1630 Medium C=C stretch

~1460 Medium CH₂ bend

~900 Strong =CH₂ out-of-plane bend

Mass Spectrometry (MS)
Table 5: Major Mass Fragments for Allyltributylstannane (Electron Ionization)

m/z Relative Intensity Assignment

275 Moderate [M - C₄H₉]⁺

233 High [Sn(C₄H₉)₃]⁺

177 Base Peak [Sn(C₄H₉)₂H]⁺

121 High [Sn(C₄H₉)]⁺

57 High [C₄H₉]⁺

Note: The molecular ion peak [M]⁺ at m/z 332 is typically weak or absent in the electron

ionization mass spectrum of allyltributylstannane.
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Experimental Protocols
Detailed methodologies for the spectroscopic characterization of allyltributylstannane are

provided below. These protocols are intended as a guide and may be adapted based on the

specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 10-20 mg of allyltributylstannane into a clean, dry NMR

tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution

is homogeneous.

2. ¹H NMR Spectroscopy:

Instrument: 300 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Spectroscopy:

Instrument: 75 MHz or higher field NMR spectrometer.
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Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 128-1024 (or as needed for adequate signal-to-noise).

Relaxation delay: 2 seconds.

Spectral width: 0-150 ppm.

Processing: Apply Fourier transform with an appropriate line broadening factor (e.g., 1 Hz),

phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent

peak at 77.16 ppm.

4. ¹¹⁹Sn NMR Spectroscopy:

Instrument: A spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency

(e.g., ~111.9 MHz on a 300 MHz spectrometer).

Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment. A relaxation agent such as

Cr(acac)₃ may be added to shorten the long relaxation times of the ¹¹⁹Sn nucleus.

Number of scans: Dependent on sample concentration and instrument sensitivity.

Relaxation delay: 2-5 seconds.

Spectral width: A wide spectral window (e.g., -200 to +200 ppm) should be used initially.

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum externally to a standard such as tetramethyltin (SnMe₄) at 0 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small drop of neat allyltributylstannane directly onto the center of the ATR crystal.

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample

and the crystal.

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

Parameters:

Scan range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Procedure:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of allyltributylstannane (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or hexane.

2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

Instrument: GC-MS system with an electron ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).
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Injection volume: 1 µL.

Inlet temperature: 250 °C.

Oven program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature

(e.g., 280 °C) at a rate of 10-20 °C/min.

MS Parameters:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Scan speed: Sufficient to obtain several scans across each chromatographic peak.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic characterization of

allyltributylstannane.
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Caption: Experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://spectrabase.com/spectrum/9WKFBfDhe4f
https://m.chemicalbook.com/SpectrumEN_24850-33-7_13CNMR.htm
https://discovery.ucl.ac.uk/id/eprint/10098490/1/out.pdf
https://www.researchgate.net/figure/Sn-NMR-shifts-ppm-of-aryltin-compounds-and-119-Sn-NMR-shifts-ppm-and-coupling_tbl1_339636888
https://www.benchchem.com/product/b1265786#spectroscopic-characterization-of-allyltributylstannane
https://www.benchchem.com/product/b1265786#spectroscopic-characterization-of-allyltributylstannane
https://www.benchchem.com/product/b1265786#spectroscopic-characterization-of-allyltributylstannane
https://www.benchchem.com/product/b1265786#spectroscopic-characterization-of-allyltributylstannane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1265786?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

